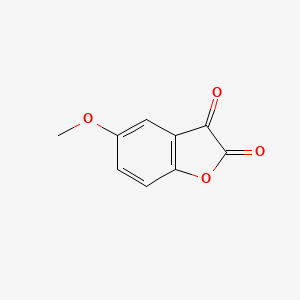
2-bromo-2'-(trimethylsilyl)-1,1'-Biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 2’-(trimethylsilyl)-1,1’-Biphenyl. One common method is the halogen-lithium exchange reaction, where 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is prepared by treating 2’-(trimethylsilyl)-1,1’-Biphenyl with a lithium reagent, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity and control over reaction conditions. These systems allow for precise temperature and residence time control, enabling efficient synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Lithiation: Typically involves the use of lithium reagents such as n-butyllithium.
Substitution: Common reagents include nucleophiles like methanol and other electrophiles.
Major Products Formed
Lithiation: Produces 2-lithio-2’-(trimethylsilyl)-1,1’-Biphenyl.
Substitution: Results in various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be replaced by a nucleophile through a substitution reaction, while the trimethylsilyl group can act as a protecting group during synthesis .
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-(trimethylsilyl)ethylsulfonamides: These compounds share the trimethylsilyl group and bromine atom but differ in their overall structure and reactivity.
2-bromo-2-methylpropane: Another brominated compound that undergoes similar substitution and elimination reactions.
Uniqueness
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler brominated compounds.
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[2-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-11-7-5-9-13(15)12-8-4-6-10-14(12)16/h4-11H,1-3H3 |
InChI Key |
YIHWOXLLHOCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



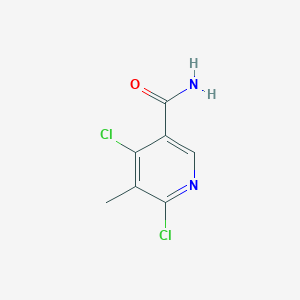
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
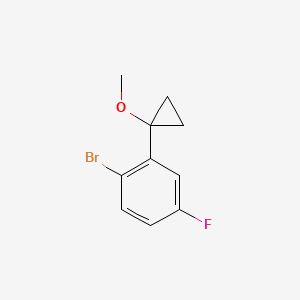
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
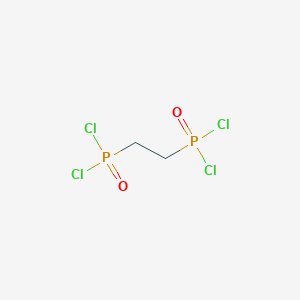
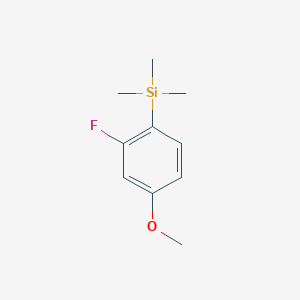
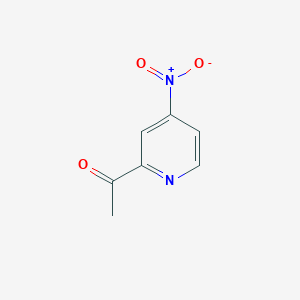
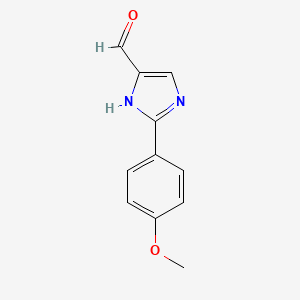
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
